

# Cross-reactivity of AZ191 with other protein kinases.

Author: BenchChem Technical Support Team. Date: December 2025



# **AZ191 Cross-Reactivity Profile: A Comparative**Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of the protein kinase inhibitor **AZ191** with other protein kinases. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.

### **Executive Summary**

**AZ191** is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) with a reported IC50 of 17 nM.[1][2] While it demonstrates selectivity for DYRK1B over the closely related kinases DYRK1A and DYRK2, broader screening has identified off-target interactions.[1][2] This guide presents the available quantitative data on these interactions, details the experimental methodologies used for their determination, and provides a visual representation of a key signaling pathway influenced by DYRK1B.

#### **Data Presentation**

The following tables summarize the inhibitory activity of **AZ191** against its primary target and other protein kinases.

Table 1: Inhibitory Activity of AZ191 against DYRK Family Kinases



| Kinase Target | IC50 (nM) | Selectivity vs.<br>DYRK1B | Assay Type                                                          |
|---------------|-----------|---------------------------|---------------------------------------------------------------------|
| DYRK1B        | 17        | -                         | In vitro radioactivity-<br>based substrate<br>phosphorylation assay |
| DYRK1A        | 88        | 5.2-fold                  | In vitro radioactivity-<br>based substrate<br>phosphorylation assay |
| DYRK2         | 1890      | 111-fold                  | In vitro radioactivity-<br>based substrate<br>phosphorylation assay |

Data sourced from the Chemical Probes Portal and a 2014 publication in the Biochemical Journal.[1][2][3][4]

Table 2: Off-Target Kinase Interactions of AZ191 Identified by KINOMEscan®

A KINOMEscan® screen of over 400 kinases was performed with 1  $\mu$ M of **AZ191**. The following non-mutated kinases were identified as hits.[1] Quantitative percentage of inhibition or dissociation constant (Kd) values for these interactions are not readily available in the public domain.



| ff-Target Kinase |  |
|------------------|--|
| Т                |  |
| RAK1             |  |
| YRK1A            |  |
| EK5              |  |
| KNK2             |  |
| RKD2             |  |
| PS6KA4           |  |
| SK4              |  |

Data sourced from the Chemical Probes Portal.[1]

## **Experimental Protocols**

The data presented in this guide were generated using the following key experimental methodologies:

## In Vitro Radioactivity-Based Substrate Phosphorylation Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

#### Methodology:

- Reaction Setup: The kinase of interest (e.g., purified DYRK1B, DYRK1A, or DYRK2) is incubated with a specific substrate peptide (e.g., Woodtide) in a kinase reaction buffer.[3]
- Inhibitor Addition: Varying concentrations of the test compound (**AZ191**) are added to the reaction mixture. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.



- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [y-32P]ATP.[3]
- Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped, often by the addition of a solution that denatures the kinase, such as SDS-PAGE loading buffer.
- Separation: The reaction products are separated by SDS-PAGE to resolve the phosphorylated substrate from the unreacted [y-32P]ATP.
- Detection and Quantification: The gel is dried and exposed to a phosphor screen or autoradiography film. The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or densitometry.
- IC50 Determination: The percentage of kinase inhibition at each AZ191 concentration is
  calculated relative to the control. The IC50 value, the concentration of inhibitor required to
  reduce kinase activity by 50%, is then determined by fitting the data to a dose-response
  curve.

### KINOMEscan® Competitive Binding Assay (DiscoverX)

This is a high-throughput affinity-based assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

#### Methodology:

- Assay Principle: The assay is based on a competitive binding format where a test compound
  (AZ191) competes with a proprietary, immobilized ligand for binding to the kinase active site.
  The kinases are typically tagged with DNA for quantification by qPCR.
- Assay Components:
  - Kinase Panel: A large panel of human kinases expressed and tagged.
  - Immobilized Ligand: A kinase-directed ligand is immobilized on a solid support (e.g., beads).



- Test Compound: The inhibitor to be profiled (AZ191).
- Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 1 μM) are incubated together to allow binding to reach equilibrium.
- Separation: The solid support with the immobilized ligand and any bound kinase is separated from the unbound kinase.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the associated DNA tag.
- Data Analysis: The results are typically reported as "percent of control," where the control is
  the amount of kinase bound in the absence of the test compound. A lower percentage
  indicates a stronger interaction between the test compound and the kinase.

## **Mandatory Visualization**

The following diagrams illustrate a key signaling pathway involving DYRK1B and the general workflow of a kinase inhibitor profiling experiment.





Click to download full resolution via product page

Caption: DYRK1B's role in cell cycle regulation.





Kinase Inhibitor Profiling Workflow

Click to download full resolution via product page

Caption: Workflow for kinase inhibitor profiling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Probe AZ191 | Chemical Probes Portal [chemicalprobes.org]
- 2. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-reactivity of AZ191 with other protein kinases.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605721#cross-reactivity-of-az191-with-other-protein-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com